

E7386: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: E738

Cat. No.: B1192673

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Introduction

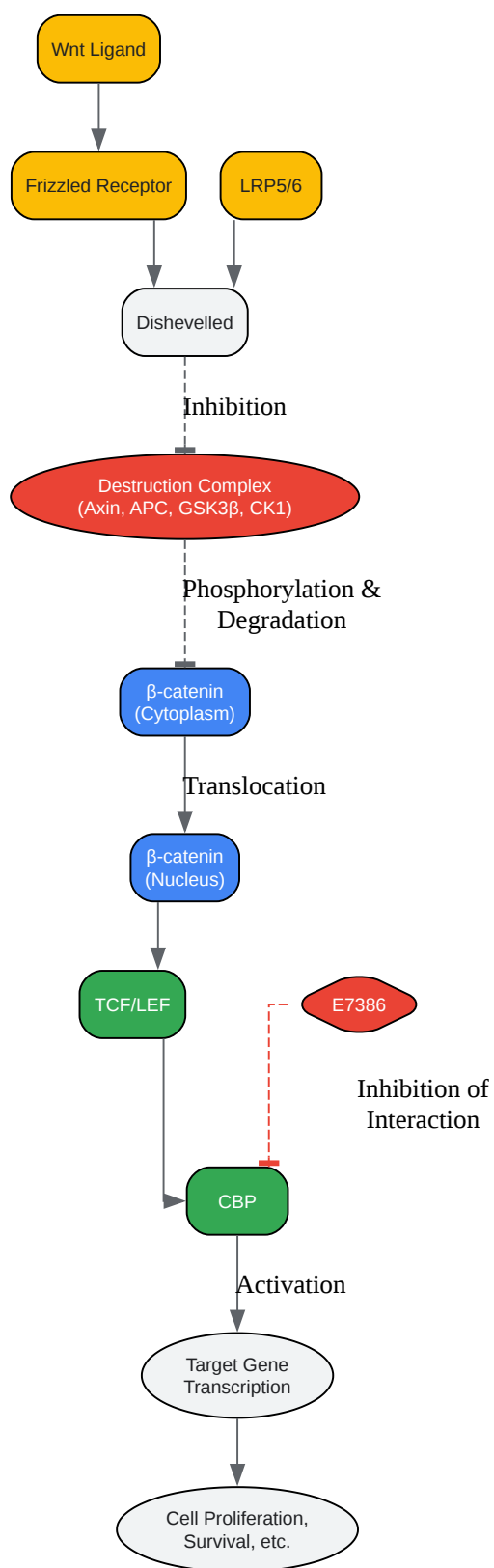
E7386 is an investigational, orally available, first-in-class small molecule inhibitor of the protein-protein interaction between the CREB-binding protein (CBP) and β -catenin.[1][2][3] By disrupting this interaction, **E7386** modulates the Wnt/ β -catenin signaling pathway, a critical pathway often aberrantly activated in various cancers.[4][5] This technical guide provides a comprehensive overview of the currently available pharmacokinetic and pharmacodynamic data for **E7386**, based on preclinical studies and ongoing clinical trials.

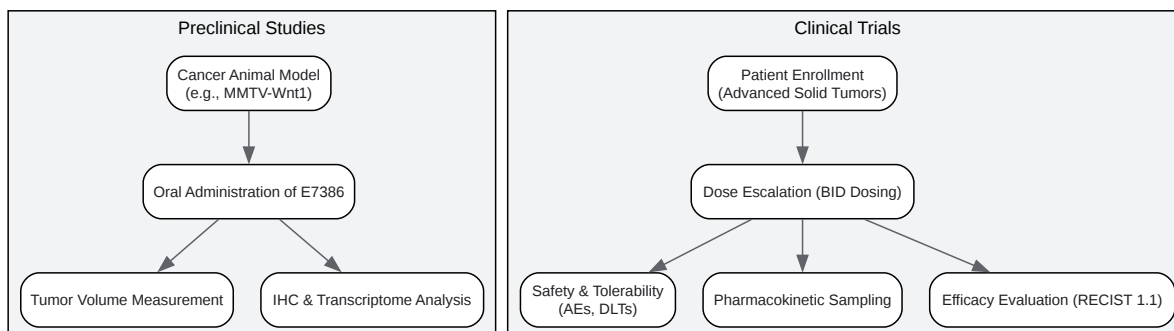
Pharmacodynamics: Mechanism of Action

E7386's primary mechanism of action is the selective inhibition of the interaction between β -catenin and CBP.[4][6] In the canonical Wnt signaling pathway, the accumulation of β -catenin in the cytoplasm and its subsequent translocation to the nucleus leads to the formation of a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and the recruitment of coactivators, including CBP. This complex then initiates the transcription of target genes involved in cell proliferation, survival, and differentiation.

By preventing the binding of β -catenin to CBP, **E7386** effectively suppresses the transcription of these Wnt target genes, leading to the inhibition of tumor growth in cancers with activated Wnt signaling.[6] Preclinical studies have demonstrated that **E7386** exhibits antitumor activity in various cancer models with aberrant Wnt/ β -catenin signaling.[6]

Signaling Pathway Diagram





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- To cite this document: BenchChem. [E7386: A Technical Overview of its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at:

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